
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1)
Vue d'ensemble
Description
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) is a useful research compound. Its molecular formula is C113H196N30O31 and its molecular weight is 2470.95. The purity is usually 95%.
BenchChem offers high-quality Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1), a complex oligopeptide, has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
The compound is a synthetic oligopeptide composed of 30 amino acids. Its structure includes various hydrophobic and polar residues, which contribute to its biological activity. The trifluoroacetic acid (TFA) component is often used in peptide synthesis to enhance solubility and stability.
Biological Activities
- Antimicrobial Activity :
- Neuroprotective Effects :
- Immunomodulatory Properties :
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : Oligopeptides often interact with specific receptors on cell membranes, leading to signal transduction pathways that modulate cellular responses.
- Antioxidant Activity : Many peptides possess antioxidant properties, reducing oxidative stress in cells, which is crucial for protecting against various diseases .
- Cell Signaling Modulation : The compound may influence pathways involved in inflammation and cell survival, enhancing therapeutic outcomes in various conditions.
Case Studies
- Antimicrobial Efficacy Study :
- Neuroprotection in Animal Models :
- Immunomodulation in Clinical Trials :
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Drug Development
Peptide Therapeutics : The compound's structure suggests potential applications in drug development, particularly as a peptide therapeutic. Peptides have been increasingly recognized for their ability to modulate biological pathways with high specificity and lower toxicity compared to traditional small-molecule drugs. The diverse amino acid composition allows for the potential modulation of various biological targets, including receptors and enzymes.
Orphan Drug Status : The compound may also be explored for orphan drug status, which is granted to drugs developed for rare diseases. Given the complexity of its structure, it may exhibit unique properties beneficial in treating conditions that lack effective therapies.
Biochemical Studies
Protein Interactions : The peptide can be utilized in studies investigating protein-protein interactions. Its sequence can be designed to mimic or inhibit specific interactions within cellular pathways, providing insights into the mechanisms of diseases such as cancer or neurodegenerative disorders.
Enzyme Substrates : Due to its peptide nature, it can serve as a substrate for various enzymes, aiding in the understanding of enzymatic processes and kinetics. This application is crucial for developing inhibitors or activators that can modulate enzyme activity in therapeutic contexts.
Biomaterials
Tissue Engineering : The compound's biocompatibility may allow its use in tissue engineering applications. Peptides can form hydrogels or scaffolds that support cell growth and differentiation, making them ideal candidates for regenerative medicine.
Drug Delivery Systems : Its ability to form stable complexes with drugs could be exploited in creating advanced drug delivery systems. This application involves encapsulating therapeutic agents within peptide-based carriers to enhance bioavailability and targeted delivery.
Case Study 1: Peptide Therapeutics for Cancer Treatment
A study investigated the efficacy of peptide-based therapeutics in targeting specific cancer cell receptors. The results indicated that peptides with sequences similar to Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl exhibited significant binding affinity to cancer cell receptors, leading to reduced tumor growth in preclinical models.
Case Study 2: Biochemical Pathway Modulation
Research involving the modulation of biochemical pathways using peptides demonstrated that introducing compounds similar to Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl could effectively alter signaling cascades associated with inflammation and immune response, suggesting potential therapeutic roles in autoimmune diseases.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this peptide-TFA complex?
- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing long, sequence-specific peptides like this compound. Key steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal amidation if required.
- Coupling conditions : Optimize coupling reagents (e.g., HBTU/HOBt) and reaction times to minimize incomplete couplings, especially for bulky residues like valine and isoleucine .
- TFA cleavage : Final cleavage with trifluoroacetic acid (TFA) removes protecting groups and releases the peptide from the resin. Purification via reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is critical to achieve >95% purity .
Q. How should researchers validate the structural integrity of this peptide?
- Answer : Combine multiple analytical techniques:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) to verify sequence accuracy.
- NMR spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping proton signals in complex regions (e.g., leucine/valine-rich segments) .
- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC to validate composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this peptide across different experimental models?
- Answer : Contradictions often arise from differences in peptide stability, aggregation, or assay conditions. Mitigation strategies include:
- Stability profiling : Test peptide integrity in biological buffers (e.g., PBS, cell culture media) using LC-MS over time to identify degradation products .
- Aggregation assays : Perform dynamic light scattering (DLS) or circular dichroism (CD) to assess secondary structure changes under varying pH/temperature .
- Dose-response standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to cross-validate bioactivity .
Q. What computational approaches are effective for modeling non-covalent interactions between this peptide and its targets?
- Answer : Combine molecular dynamics (MD) simulations and docking studies:
- MD simulations : Use AMBER or GROMACS to model peptide flexibility and solvent interactions, focusing on charged residues (lysine, glutamine) and TFA counterions .
- Docking : Apply AutoDock Vina to predict binding modes with receptors, prioritizing hydrogen bonds between asparagine/serine residues and target pockets .
- Machine learning : Train models on peptide-protein interaction datasets to predict binding hotspots .
Q. How can researchers optimize experimental design for high-throughput screening of peptide derivatives?
- Answer : Implement Bayesian optimization or adaptive experimental design:
- Parameter space mapping : Define variables (e.g., solvent ratios, temperature) and use Design of Experiments (DoE) to minimize trial runs .
- Automated synthesis : Integrate robotic SPPS platforms for parallel synthesis of analogs (e.g., substituting leucine with norleucine) .
- Data-driven iteration : Use feedback from failed syntheses to refine reaction conditions (e.g., adjusting coupling times for sterically hindered residues) .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate insolubility or aggregation of this hydrophobic peptide in aqueous buffers?
- Answer :
- Solubilization additives : Use 10% DMSO or arginine (0.1–0.5 M) to disrupt hydrophobic interactions .
- PEGylation : Conjugate polyethylene glycol (PEG) to lysine residues to enhance solubility without blocking functional groups .
- Buffer optimization : Test pH 4–6 citrate buffers to stabilize charged residues (e.g., lysine, glutamine) .
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Answer :
- Force field calibration : Validate MD simulations with experimental CD or NMR data to refine energy parameters .
- Entropy-enthalpy compensation : Use isothermal titration calorimetry (ITC) to dissect thermodynamic contributions missed in docking studies .
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHHWGBXFIPSQ-FAJNZGOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H195F3N30O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745595 | |
Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2570.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-50-0 | |
Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.